3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide is an organic compound with a unique structure that includes a benzene ring substituted with a methylsulfanyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of 3-[(Methylsulfanyl)methyl]benzene with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbothioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the methylsulfanyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine or nitric acid, solvents like dichloromethane or acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological macromolecules, influencing their function. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-methylsulfanyl-benzene: Similar structure but lacks the carbothioamide group.
3-Bromo-[(methylsulfanyl)methyl]benzene: Contains a bromine atom instead of the carbothioamide group.
Uniqueness
3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide is unique due to the presence of both the methylsulfanyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NS2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H11NS2/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) |
InChI Key |
WVEDNHSBKKEJGL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.